2-Ethoxy-3,5-dimethylbenzaldehyde

Lipophilicity optimization SAR studies Building block selection

2-Ethoxy-3,5-dimethylbenzaldehyde (CAS 883536-29-6) is a trisubstituted benzaldehyde derivative bearing ethoxy at the 2-position and methyl groups at the 3- and 5-positions (C₁₁H₁₄O₂, MW 178.23 g/mol). Commercial suppliers typically offer this compound at 98% purity, with an MDL identifier of MFCD06247328 and a predicted LogP of 2.51.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 883536-29-6
Cat. No. B1392475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3,5-dimethylbenzaldehyde
CAS883536-29-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C=O)C)C
InChIInChI=1S/C11H14O2/c1-4-13-11-9(3)5-8(2)6-10(11)7-12/h5-7H,4H2,1-3H3
InChIKeyOLWQLMANKDYNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3,5-dimethylbenzaldehyde (CAS 883536-29-6): Structural Profile & Procurement Baseline


2-Ethoxy-3,5-dimethylbenzaldehyde (CAS 883536-29-6) is a trisubstituted benzaldehyde derivative bearing ethoxy at the 2-position and methyl groups at the 3- and 5-positions (C₁₁H₁₄O₂, MW 178.23 g/mol) . Commercial suppliers typically offer this compound at 98% purity, with an MDL identifier of MFCD06247328 and a predicted LogP of 2.51 . Both the ethoxy donor and the ortho-relationship to the formyl group modulate the electronic character of the aldehyde carbonyl, distinguishing this scaffold from regioisomeric or less-substituted benzaldehyde analogs used in synthesis and screening libraries .

Why Generic Benzaldehyde Derivatives Cannot Replace 2-Ethoxy-3,5-dimethylbenzaldehyde in Position-Sensitive Chemistry


Benzaldehyde derivatives with different substitution patterns cannot serve as drop-in replacements for 2-Ethoxy-3,5-dimethylbenzaldehyde because the ortho-ethoxy group introduces a unique combination of steric shielding and electron donation at the site adjacent to the reactive formyl center, while the 3,5-dimethyl groups further tune ring electronics and block meta positions . Neither 3,5-dimethylbenzaldehyde (lacking the 2-alkoxy group, CAS 5779-95-3) nor 2-ethoxybenzaldehyde (lacking 3,5-dimethyl, CAS 613-69-4) replicates this precise electronic and steric environment . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties, spectroscopic identity, and synthetic suitability.

Quantitative Differentiation Evidence: 2-Ethoxy-3,5-dimethylbenzaldehyde vs. Closest Analogs


Alkoxy Chain Length Differentiation: Ethoxy vs. Methoxy Impacts Lipophilicity and Steric Bulk

Replacing the 2-ethoxy group with a 2-methoxy group (2-Methoxy-3,5-dimethylbenzaldehyde, CAS 16313-77-2) reduces both molecular weight and lipophilicity. The target compound exhibits a predicted LogP of 2.51 versus approximately 2.08 for the methoxy analog, representing a ΔLogP of ~0.43 units that corresponds to roughly a 2.7-fold difference in theoretical octanol/water partition coefficient . Molecular weight decreases from 178.23 to 164.20 g/mol (ΔMW = 14.03), and the ethoxy group adds an additional rotatable bond and increased van der Waals volume compared to methoxy [1]. These differences are material for any application where membrane permeability, solubility, or target binding pocket fit is sensitive to alkoxy chain length.

Lipophilicity optimization SAR studies Building block selection

Regiochemical Differentiation: 2-Ethoxy vs. 4-Ethoxy Substitution Alters Steric and Electronic Profile at the Aldehyde

The target compound places the ethoxy group at the 2-position (ortho to the formyl group), whereas 4-Ethoxy-3,5-dimethylbenzaldehyde positions it para. This regiochemical distinction changes the intramolecular interaction between the alkoxy oxygen and the aldehyde carbonyl. In 2-alkoxybenzaldehydes, the ortho-alkoxy group can engage in through-space electronic effects and hydrogen-bond-like interactions with the formyl proton, altering carbonyl reactivity and spectroscopic signatures relative to the 4-substituted isomer . The 2-ethoxy isomer has only one unsubstituted ortho position adjacent to the aldehyde (position 6), versus two for the 4-ethoxy isomer, which constrains electrophilic aromatic substitution pathways differently .

Regioselective synthesis Ortho-effect Structure-property relationships

Spectroscopic Identity: Definitive X-Ray Crystallographic and NMR Characterization Establishes Unambiguous Structural Proof

A 2024 Molbank publication by Cordes, Smellie, and Chalmers reported the first single-crystal X-ray structure of 2-Ethoxy-3,5-dimethylbenzaldehyde, alongside fully assigned ¹H and ¹³C NMR spectra and IR spectroscopic data [1]. This represents the most complete spectroscopic characterization of the compound to date and provides a verified reference dataset for identity confirmation. In contrast, many closely related alkoxy-dimethylbenzaldehyde analogs lack published crystallographic data, leaving their solid-state structures unconfirmed [2]. The availability of a deposited CIF (Crystallographic Information File) enables unambiguous batch-to-batch identity verification via powder X-ray diffraction comparison, a quality assurance capability not available for uncharacterized analogs.

Analytical characterization Quality control Structural confirmation

Commercial Availability Dynamics: Discontinued Status at Major Distributors Narrows Sourcing Options

VWR International lists 2-Ethoxy-3,5-dimethylbenzaldehyde as a discontinued product, stating 'This product is no longer available' . However, the compound remains available from specialty chemical suppliers including Leyan (98% purity, catalog number 1537472) and MolCore (NLT 98% purity, ISO-certified) . This fragmented supply landscape contrasts with more broadly stocked analogs such as 2-Methoxy-3,5-dimethylbenzaldehyde, which is carried by a wider range of distributors. The limited number of active suppliers for the 2-ethoxy derivative introduces sourcing concentration risk not present for the more commoditized methoxy analog.

Supply chain risk Vendor selection Procurement planning

Predicted Physicochemical Differentiation from Non-Alkoxylated Parent: Topological Polar Surface Area and Hydrogen Bonding

Relative to the parent compound 3,5-dimethylbenzaldehyde (CAS 5779-95-3), the target compound introduces a 2-ethoxy substituent that increases the topological polar surface area (TPSA) from 17.07 Ų to 26.30 Ų (ΔTPSA = +9.23 Ų) and adds two hydrogen bond acceptor sites . The predicted LogP also shifts from approximately 2.30 for 3,5-dimethylbenzaldehyde to 2.51 for the target compound, indicating that the ethoxy group's lipophilic contribution outweighs the polarity increase [1]. This combination—modestly increased TPSA with concurrently increased LogP—is atypical and reflects the dual hydrophobic/hydrogen-bond-acceptor character of the ethoxy oxygen.

Drug-likeness Permeability prediction Physicochemical profiling

Optimal Deployment Scenarios for 2-Ethoxy-3,5-dimethylbenzaldehyde Based on Evidence


SAR Studies Requiring Controlled Alkoxy Chain Length Variation

In structure-activity relationship (SAR) campaigns where incremental lipophilicity changes are being probed, 2-Ethoxy-3,5-dimethylbenzaldehyde provides a specific ΔLogP of approximately +0.43 units relative to its 2-methoxy analog [1]. This defined physicochemical step enables systematic exploration of hydrophobic effects on target binding or membrane partitioning without altering the core benzaldehyde scaffold or the 3,5-dimethyl substitution array. The ethoxy group also contributes greater steric bulk (an additional methylene unit) relative to methoxy, allowing simultaneous probing of steric tolerance at the 2-position.

Synthetic Route Development Requiring Ortho-Directed Reactivity Control

The ortho-ethoxy group in 2-Ethoxy-3,5-dimethylbenzaldehyde limits the number of accessible electrophilic aromatic substitution sites adjacent to the aldehyde to a single position (C-6), versus two such positions on 4-ethoxy or non-alkoxylated analogs [1]. This positional constraint is valuable in synthetic sequences where regioselective functionalization at the remaining free ortho site is desired, or where the ortho-alkoxy group is intended to direct metalation or participate in chelation-controlled reactions.

Analytical Method Development and Reference Standard Qualification

The availability of a published single-crystal X-ray structure with fully assigned NMR spectra (Molbank 2024, M1862) makes 2-Ethoxy-3,5-dimethylbenzaldehyde suitable as a reference compound for analytical method development [1]. The deposited crystallographic data enables definitive identity confirmation via powder XRD comparison, while the assigned ¹H and ¹³C NMR chemical shifts provide a validated reference for purity assessment by qNMR. This level of spectroscopic characterization is superior to what is publicly available for most structurally related benzaldehyde derivatives .

Flavor and Fragrance Research Within EFSA-Evaluated Structural Class

As a hydroxy-/alkoxy-substituted benzyl derivative, 2-Ethoxy-3,5-dimethylbenzaldehyde falls within the structural scope of EFSA Flavouring Group Evaluation 52 (FGE.52), which assessed the safety of related benzaldehydes, benzyl alcohols, and benzoic acid derivatives [1]. While the specific compound was not individually evaluated in FGE.52, its membership in this structurally defined class provides a regulatory context for its use in flavor and fragrance research, supported by the class-level genotoxicity and metabolism data compiled by EFSA for alkoxy-substituted benzyl derivatives.

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